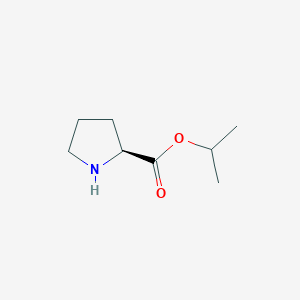
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate
Vue d'ensemble
Description
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate, also known as ethyl 2-(pyridin-3-ylamino)acetoacetate, is an organic compound with the molecular formula C9H10N2O3. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate is represented by the InChI code: 1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3, (H,10,11,12) . The molecular weight of this compound is 194.19.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate is a liquid at room temperature . It has a molecular weight of 179.18 .Applications De Recherche Scientifique
Memory Enhancement
One study synthesized Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives, examining their effects on memory ability in mice. The compounds significantly decreased mistake frequency and arrival time in swimming maze tests, indicating potential memory facilitation properties (Li Ming-zhu, 2007).
Molecular Properties Investigation
Another research focused on the DFT and quantum-chemical calculations of pyridine derivatives, analyzing their electronic properties, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels. This study contributes to understanding the molecular characteristics of such compounds (M. Bouklah et al., 2012).
Structural Analysis and Pharmacological Properties
The synthesis, crystal structure, and 3D energy frameworks of a related pyridine derivative were characterized, highlighting its potent pharmacological properties through Hirshfeld surface analysis and DFT calculations. Such studies are crucial for drug design and development (K. Kumara et al., 2019).
Chemosensor Development
Research has developed a new fluorescent sensor based on a pyridine derivative for Zn(2+) ions, demonstrating excellent selectivity and sensitivity. This finding is significant for bioimaging and environmental monitoring applications (Pengxuan Li et al., 2014).
Synthetic Chemistry Applications
Ethyl 2,4-dioxoalkanoates were chemoselectively reacted to produce γ-oxo-acrylates, showcasing the compound's utility in synthetic organic chemistry and potential for creating various organic compounds (S. Manfredini, 1988).
Safety And Hazards
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate is classified as a warning hazard according to the GHS07 pictogram . It may cause drowsiness or dizziness, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(pyridin-3-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSFNNXCMCOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)


![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)